1-Acetyl-N-methylcyclopropanecarboxamide
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Overview
Description
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound with the molecular formula C7H11NO2 It is characterized by a cyclopropane ring attached to a carboxamide group, with an acetyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) typically involves the reaction of cyclopropanecarboxylic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid or cyclopropyl ketone.
Reduction: Cyclopropylamine or cyclopropanol.
Substitution: Various substituted cyclopropanecarboxamides.
Scientific Research Applications
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Lacks the acetyl and methyl groups, resulting in different chemical properties and reactivity.
1-Acetylcyclopropanecarboxamide: Similar structure but without the N-methyl group.
N-Methylcyclopropanecarboxamide: Similar structure but without the acetyl group.
Uniqueness
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is unique due to the presence of both acetyl and methyl groups attached to the nitrogen atom, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
116195-49-4 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-acetyl-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(3-4-7)6(10)8-2/h3-4H2,1-2H3,(H,8,10) |
InChI Key |
ZSKKVJFSOPRHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C(=O)NC |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)NC |
Synonyms |
Cyclopropanecarboxamide, 1-acetyl-N-methyl- (9CI) |
Origin of Product |
United States |
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